molecular formula C12H14N2O B290849 N-(2-cyanophenyl)pentanamide

N-(2-cyanophenyl)pentanamide

Cat. No.: B290849
M. Wt: 202.25 g/mol
InChI Key: MVVVNBZBGWEGHF-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)pentanamide is a synthetic amide derivative featuring a pentanamide backbone substituted with a 2-cyanophenyl group.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-(2-cyanophenyl)pentanamide

InChI

InChI=1S/C12H14N2O/c1-2-3-8-12(15)14-11-7-5-4-6-10(11)9-13/h4-7H,2-3,8H2,1H3,(H,14,15)

InChI Key

MVVVNBZBGWEGHF-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC=C1C#N

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1C#N

Origin of Product

United States

Comparison with Similar Compounds

Antiparasitic Activity: Comparison with N-(4-methoxyphenyl)pentanamide

Key Findings:

  • N-(4-methoxyphenyl)pentanamide (N4MP), a simplified albendazole derivative, exhibits potent anthelmintic activity against Toxocara canis larvae, comparable to albendazole but with lower cytotoxicity (cell viability reduction: <5% vs. albendazole’s 30–50%) .
  • N-(2-cyanophenyl)pentanamide’s activity remains uncharacterized in the evidence, but the 2-cyano group’s electron-withdrawing nature may alter target binding compared to the 4-methoxy group in N4MP.

Table 1: Antiparasitic and Cytotoxicity Profiles

Compound Antiparasitic Efficacy (vs. T. canis) Cytotoxicity (Human/Animal Cells) Key Structural Feature
Albendazole EC₅₀: 50 µM (48 h) 30–50% reduction Benzimidazole-carbamate
N-(4-methoxyphenyl)pentanamide EC₅₀: 50 µM (72 h) <5% reduction 4-Methoxy substitution
This compound Not reported Not reported 2-Cyano substitution

Pharmacokinetic and Drug-Likeness Properties

N-(4-methoxyphenyl)pentanamide demonstrates superior drug-likeness, including:

  • Optimal logP (3.2) , aligning with Lipinski’s Rule of Five.
  • High topological polar surface area (TPSA: 65 Ų) , supporting oral bioavailability and blood-brain barrier (BBB) penetration .
  • Synthetic accessibility : 2-fold easier to synthesize than albendazole due to molecular simplification .

In contrast, this compound’s derivatives (e.g., 5-(4-(2-cyanophenyl)piperazin-1-yl)-N-(4-pyridinylphenyl)pentanamide) show moderate BBB permeability but require multi-step synthesis involving piperazine/diazepane substitutions .

Table 2: Physicochemical and Pharmacokinetic Comparison

Compound logP TPSA (Ų) BBB Permeability Synthetic Difficulty
Albendazole 3.5 75 Low High
N-(4-methoxyphenyl)pentanamide 3.2 65 High Low
This compound derivatives 3.8–4.2 85–95 Moderate Moderate-High

Functionalized Derivatives: Dopamine D3 Receptor Targeting

Several this compound analogs (e.g., 5-(4-(2-cyanophenyl)piperazin-1-yl)-N-(4-thiophenylphenyl)pentanamide) were synthesized as selective dopamine D3 receptor modulators :

  • Bioactivity : These compounds showed moderate-to-high binding affinity (Ki: 10–100 nM) but lacked cytotoxicity data.
  • Structural Advantage: The 2-cyano group enhances π-π interactions with receptor aromatic residues, improving selectivity over D2 receptors.

Table 3: Receptor-Binding Profiles of Selected Analogs

Compound Target Receptor Binding Affinity (Ki) Selectivity (D3/D2)
5-(4-(2-cyanophenyl)piperazin-1-yl)-N-(4-thiophenylphenyl)pentanamide Dopamine D3 15 nM >100-fold
N-(4-methoxyphenyl)pentanamide Antiparasitic N/A N/A

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